molecular formula C10H10FN5O B11742777 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide

5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide

Cat. No.: B11742777
M. Wt: 235.22 g/mol
InChI Key: JCARCIDWYBTTLV-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interfere with cellular pathways, leading to altered cell function and growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, enhances its potential as an enzyme inhibitor and its overall pharmacological profile .

Properties

Molecular Formula

C10H10FN5O

Molecular Weight

235.22 g/mol

IUPAC Name

5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15)

InChI Key

JCARCIDWYBTTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F

Origin of Product

United States

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